![molecular formula C14H13ClN6O B2858020 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-22-3](/img/structure/B2858020.png)
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by a unique structure that includes a chlorophenyl group and a pyrazolopyrimidine core. Due to its distinctive structure, it has attracted attention in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: : This step includes the cyclization of appropriate precursors under controlled conditions, usually in the presence of a base and a solvent like ethanol or methanol. Key reactants may include 3-chlorophenylhydrazine and pyrimidine derivatives.
Attachment of the propanehydrazide moiety: : The final step involves the coupling of the formed pyrazolopyrimidine intermediate with propanehydrazide, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an aprotic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized and conducted in larger reactors with continuous monitoring of reaction parameters like temperature, pressure, and pH to ensure high yield and purity. The use of automated flow reactors and in-line purification techniques can significantly improve efficiency and scalability.
化学反应分析
Types of Reactions It Undergoes
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert it into different hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: : The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in the presence of a catalyst like a metal complex.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Nucleophiles in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has been investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Its interactions with specific enzymes and receptors can modulate biological pathways, making it valuable in therapeutic research.
Industry
In industry, it can be used in the development of advanced materials, such as polymers and catalysts, owing to its chemical stability and functional groups that can be engineered for specific applications.
作用机制
The mechanism by which N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to alterations in biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. Its interaction with viral enzymes can block viral replication, offering antiviral potential.
相似化合物的比较
Similar Compounds
N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
N'-[1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
N'-[1-(3-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]propanehydrazide
Uniqueness
Compared to its analogs, N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide stands out due to its specific substitution pattern and the resulting biological activity profile. The presence of the 3-chlorophenyl group, for example, may confer distinct binding properties and effects on molecular targets compared to other halogenated derivatives.
属性
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c1-2-12(22)19-20-13-11-7-18-21(14(11)17-8-16-13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,19,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANAEUPZOEULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)
![2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2857942.png)
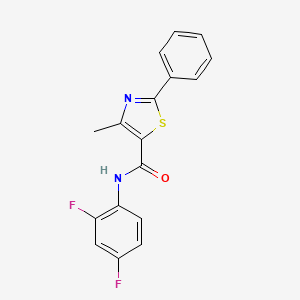
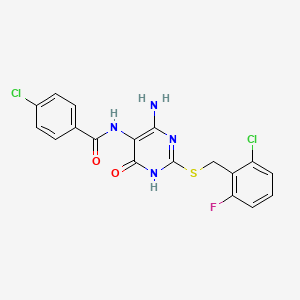
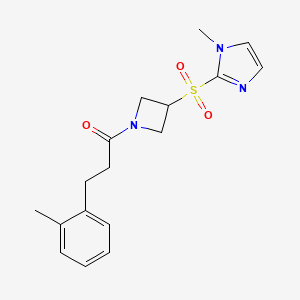
![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
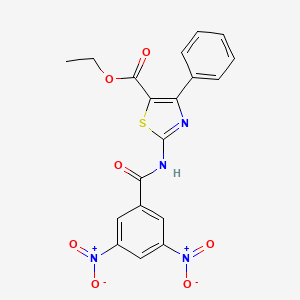
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2857949.png)
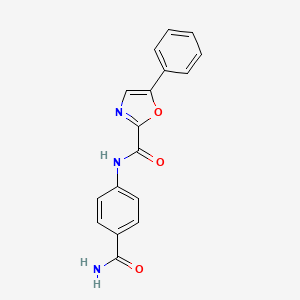
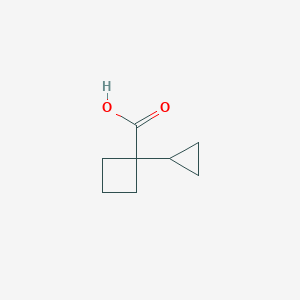
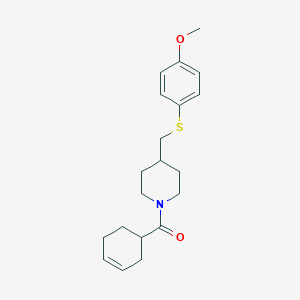
![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2857958.png)
![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)
